molecular formula C21H17ClN2O3S B14993623 3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B14993623
M. Wt: 412.9 g/mol
InChI Key: XJNXMJXCTZEELR-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridine ring, and various functional groups such as hydroxyl, methoxy, and carbonitrile. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine in isopropyl alcohol at room temperature under ultrasonic activation . This method is favored due to its efficiency, environmental safety, and adherence to green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The use of microwave-assisted synthesis has been explored to enhance yield, reduce reaction times, and improve safety . This method leverages the ability of reacting molecules to absorb microwave energy efficiently, leading to faster and more controlled reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-3-HYDROXY-7-(3-METHOXYPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17ClN2O3S

Molecular Weight

412.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17ClN2O3S/c1-27-16-4-2-3-13(9-16)17-10-19(25)24-20(18(17)11-23)28-12-21(24,26)14-5-7-15(22)8-6-14/h2-9,17,26H,10,12H2,1H3

InChI Key

XJNXMJXCTZEELR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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